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Compound of Interest

Compound Name: 60-Fulleroacetic acid

Cat. No.: B583663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 60-
fulleroacetic acid and its closely related derivatives. The information presented herein is

essential for the characterization, quality control, and application of this novel fullerene

derivative in research and drug development. The data has been compiled from various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 60-fulleroacetic acid and its analogues. Due to the limited availability of data for

the exact 60-fulleroacetic acid molecule, data from closely related fullerene carboxylic acid

derivatives, such as C60(C(COOH)2)3 and methano[1][1]fullerene[C60]carboxylic acid, are

included as representative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Typical ¹H NMR Chemical Shifts for Fulleroacetic Acid Derivatives
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Functional Group
Chemical Shift (δ)
ppm

Multiplicity Notes

Carboxylic Acid (-

COOH)
10.0 - 13.0 Broad Singlet

Chemical shift is

concentration and

solvent dependent.

Methine Proton (-CH-)

on cyclopropane ring
3.0 - 4.0 Singlet

For methanofullerene

derivatives.

Protons on the

fullerene cage
- -

Not typically observed

in ¹H NMR.

Table 2: Typical ¹³C NMR Chemical Shifts for Fulleroacetic Acid Derivatives

Carbon Environment Chemical Shift (δ) ppm Notes

Carboxylic Carbon (-COOH) 160 - 185

sp³ Carbons of the fullerene

cage (at point of addition)
70 - 80

sp² Carbons of the fullerene

cage
140 - 146

Multiple signals may be

observed due to the reduced

symmetry upon

functionalization.

Methine Carbon (-CH-) on

cyclopropane ring
40 - 50

For methanofullerene

derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Characteristic FTIR Absorption Bands for Fulleroacetic Acid Derivatives
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Wavenumber
(cm⁻¹)

Vibrational Mode Intensity Functional Group

~3439 O-H stretch Broad, Strong
Carboxylic Acid (H-

bonded)

~1718 C=O stretch Strong Carboxylic Acid

~1201 C-O stretch Medium Carboxylic Acid

~523 F1u mode Medium Fullerene Cage

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima for Fulleroacetic Acid Derivatives in Solution

Wavelength (λmax) (nm) Electronic Transition Notes

~210 - 220 π → π Intense absorption.

~260 - 270 π → π Strong absorption.

~330 - 350 π → π*
Weaker, characteristic

absorption.

400 - 700 Forbidden transitions

Very weak absorptions,

responsible for the color of

fullerene solutions.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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Dissolve 5-10 mg of the 60-fulleroacetic acid derivative in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a solubilizing agent).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific solvent.

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters:

Pulse sequence: zg30

Number of scans: 16-64 (depending on concentration)

Relaxation delay (d1): 1-5 s

Acquisition time: 2-4 s

Spectral width: -2 to 16 ppm

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C and

potential for long relaxation times of fullerene carbons)

Relaxation delay (d1): 2-10 s

Acquisition time: 1-2 s

Spectral width: 0 to 200 ppm
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FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typical parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the 60-fulleroacetic acid derivative in a suitable UV-transparent

solvent (e.g., dichloromethane, toluene, or water).
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Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure

the absorbance is within the linear range of the instrument (ideally < 1.0).

Use quartz cuvettes with a 1 cm path length.

Data Acquisition:

Record a baseline spectrum with the cuvette filled with the pure solvent.

Record the absorption spectrum of the sample solution.

Typical parameters:

Wavelength range: 200-800 nm

Scan speed: Medium

Data interval: 1 nm

Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic characterization process.
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Caption: Workflow for the spectroscopic characterization of 60-fulleroacetic acid.
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Caption: Data integration pathway for comprehensive material characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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